molecular formula C11H13N3O2 B2610037 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1215938-81-0

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2610037
CAS No.: 1215938-81-0
M. Wt: 219.244
InChI Key: PZHCFDOFCRKALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a 2-methylpropyl (isobutyl) group at position 3 and a carboxylic acid moiety at position 6. The triazolo-pyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting due to its ability to modulate neurotransmitter systems .

Properties

IUPAC Name

3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)6-9-12-13-10-8(11(15)16)4-3-5-14(9)10/h3-5,7H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHCFDOFCRKALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with a pyridine derivative, followed by cyclization with a triazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of triazolo[4,3-a]pyridine compounds may have therapeutic potential in treating neurological and psychiatric disorders. These compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders. A patent (WO2010130424A1) discusses the use of these derivatives for such applications, suggesting that 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid might play a role in developing new treatments for these conditions .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function. Further research is needed to elucidate the specific pathways involved and to evaluate its efficacy compared to existing antimicrobial agents.

Anticancer Potential

Emerging studies have suggested that triazolo-pyridine derivatives possess anticancer properties. The compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. Research is ongoing to assess its effectiveness against different cancer types and to understand the underlying mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential treatment for depression and anxiety through neurotransmitter modulation
Antimicrobial ActivityActivity against bacterial strains; mechanism under investigation
Anticancer PotentialInduction of apoptosis in cancer cells; ongoing research

Case Study 1: Neurological Effects

In a study examining the effects of triazolo-pyridine derivatives on anxiety-like behavior in animal models, researchers found that administration of this compound resulted in significant reductions in anxiety-related behaviors compared to control groups. This suggests potential utility in developing anxiolytic medications.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antibacterial activity of various triazolo-pyridine derivatives against resistant strains of Staphylococcus aureus. The results indicated that some derivatives exhibited substantial inhibitory effects on bacterial growth, with further analysis showing that this compound was among the most effective compounds tested.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound’s triazole ring is crucial for binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the triazolo-pyridine core significantly influence molecular weight, polarity, and solubility. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
3-(2-Methylpropyl)-...-8-carboxylic acid* 2-Methylpropyl C₁₂H₁₅N₃O₂ 245.27 High lipophilicity (predicted)
3-(2-Methoxyphenyl)-...-8-carboxylic acid 2-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Enhanced polarity due to methoxy group
3-(4-Methoxyphenyl)-...-8-carboxylic acid 4-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Similar to above; substituent position affects electronic effects
3-o-Tolyl-...-8-carboxylic acid o-Tolyl C₁₄H₁₁N₃O₂ 253.26 Moderate lipophilicity; steric hindrance
3-Ethyl-...-8-carboxylic acid Ethyl C₉H₉N₃O₂ 191.19 Lower molecular weight; simpler structure
Parent compound ([1,2,4]triazolo...-8-carboxylic acid) None C₇H₅N₃O₂ 175.14 Baseline polarity and reactivity

*Predicted values for the target compound based on structural analogs.

Key Observations:
  • Solubility : Methoxy-substituted derivatives (e.g., 3-(2-methoxyphenyl)) exhibit higher aqueous solubility due to polar interactions, whereas alkyl-substituted analogs (e.g., 3-ethyl) are less soluble .
  • Steric Effects : Bulky substituents like o-tolyl may hinder molecular interactions in biological systems compared to linear alkyl chains .

Commercial Availability and Stability

  • Availability : Structural analogs like 3-o-tolyl and 3-p-tolyl derivatives are commercially available (e.g., Broadpharm Catalog BP-11628, 95% purity) .
  • Stability: Triazolo-pyridine carboxylic acids are generally stored at -20°C to prevent degradation, as noted for 3-o-tolyl derivatives .

Biological Activity

3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₁N₃O₃
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 1215938-81-0

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves interference with the microbial cell wall synthesis or metabolic pathways, leading to cell death.

CompoundActivityReference
This compoundModerate antibacterial activity
Related triazolesAntifungal and antibacterial

Anticancer Potential

The compound has also been investigated for its anticancer properties. The [1,2,4]triazolo[4,3-a]pyridine scaffold is known for its ability to inhibit certain enzymes involved in cancer progression. In vitro studies have demonstrated that these compounds can enhance immune responses and inhibit tumor growth by targeting specific signaling pathways.

Case Study : A study focusing on a similar triazole compound showed promising results in increasing the efficacy of immunotherapeutic agents by inhibiting indoleamine 2,3-dioxygenase (IDO), a key enzyme in tumor immune evasion. The analogs exhibited sub-micromolar potency in vitro and were well tolerated in preliminary animal models .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to act as an enzyme inhibitor. It has been shown to inhibit several enzymes associated with metabolic pathways, which can lead to therapeutic applications in metabolic disorders.

Enzyme TargetInhibition TypeReference
DHODH (Dihydroorotate dehydrogenase)Competitive inhibition
CYP450 enzymesLow inhibition potential

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that it may cause skin irritation and is harmful if ingested. Further studies are required to evaluate its long-term effects and safe dosage ranges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Utilize Stille or Suzuki cross-coupling reactions to assemble the triazolopyridine core, followed by carboxylation at position 7. For alkylation (e.g., introducing 2-methylpropyl), employ nucleophilic substitution with tert-butyl or isopropyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor purity via HPLC, as side products like unreacted intermediates or over-alkylated species may form .
  • Key Variables : Catalyst choice (e.g., Pd(PPh₃)₄), temperature, and stoichiometry of alkylating agents. For example, reports yields >80% using ethanol as a solvent for similar triazolopyridine syntheses .

Q. How can analytical techniques validate the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid to resolve impurities (e.g., methyl 3-acrylylsalicylate derivatives) .
  • NMR/LC-MS : Confirm regioselectivity of substitution via ¹H/¹³C NMR (e.g., characteristic shifts for the 2-methylpropyl group at δ 1.0–1.2 ppm) and high-resolution MS for molecular ion verification .
    • Critical Note : highlights challenges in separating co-eluting isomers; consider ion-pair chromatography with sodium dodecyl sulfate for charged analytes .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Approach : Test cytotoxicity in human cell lines (e.g., BEAS-2B lung epithelial cells) using MTT assays. For antimicrobial activity, follow protocols in : minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Limitations : notes that some triazolopyridine carboxylates lack antispasmodic activity in vivo, underscoring the need for target-specific assays (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • Strategies :

  • Bioisosteric Replacement : Substitute the carboxylic acid with ester prodrugs (e.g., ethyl esters) to improve bioavailability, as seen in for related imidazole derivatives .
  • Heterocyclic Fusion : Introduce fused rings (e.g., pyrazine) via methods in to modulate solubility and target binding .
    • Analytical Validation : X-ray crystallography ( ) or molecular docking can predict interactions with biological targets (e.g., kinases) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Case Study : If one study reports antitumor activity while another shows no effect:

Replicate Conditions : Standardize cell lines, dosing (e.g., µM vs. nM), and endpoints (e.g., IC₅₀ vs. apoptosis assays).

Metabolite Analysis : Use molecularly imprinted solid-phase extraction (MISPE) to isolate active metabolites, as in , which identified 3-methylflavone-8-carboxylic acid as a key metabolite .

Species-Specific Effects : Compare human vs. rodent metabolic profiles.

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Methods :

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets.
  • Transcriptomics : RNA-seq of treated cells can reveal pathways affected (e.g., apoptosis, oxidative stress).
  • In Vivo Models : Use xenograft models for antitumor evaluation, ensuring pharmacokinetic analysis (e.g., plasma half-life via LC-MS/MS) .

Q. How do formulation challenges impact preclinical development?

  • Issues : Low aqueous solubility due to the carboxylic acid and hydrophobic substituents.
  • Solutions :

  • Salt Formation : Synthesize potassium or sodium salts (e.g., ) to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, as described for similar triazolopyridines in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.